Product packaging for 2-Phenyl-4H-1-benzopyran-4-ol(Cat. No.:CAS No. 1481-98-7)

2-Phenyl-4H-1-benzopyran-4-ol

Cat. No.: B11885377
CAS No.: 1481-98-7
M. Wt: 224.25 g/mol
InChI Key: AMMRESKRPJEGPF-UHFFFAOYSA-N
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Description

2-Phenyl-4H-1-benzopyran-4-ol, with the molecular formula C15H12O2 , is a chemical compound of interest in scientific research. As a derivative of the 4H-1-benzopyran structure, it serves as a potential building block or intermediate in various research applications. Researchers utilize this and related benzopyran compounds in the synthesis and study of novel molecules with potential biological activity . This compound is intended for use in controlled laboratory and research settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material with appropriate personal protective equipment, adhering to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B11885377 2-Phenyl-4H-1-benzopyran-4-ol CAS No. 1481-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1481-98-7

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenyl-4H-chromen-4-ol

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,13,16H

InChI Key

AMMRESKRPJEGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)O

Origin of Product

United States

Nomenclature, Stereochemistry, and Conformational Analysis of 2 Phenyl 4h 1 Benzopyran 4 Ol

Systematic and Trivial Nomenclature

The compound with the chemical formula C15H12O2 is known by several names, reflecting different nomenclature systems. evitachem.comguidechem.com Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Phenyl-4H-1-benzopyran-4-ol . guidechem.com This name precisely describes the molecular structure: a benzopyran ring system with a phenyl group attached at the second position and a hydroxyl group at the fourth position of the pyran ring. The "4H" indicates the position of the saturated carbon atom in the pyran ring.

In addition to its systematic name, the compound is also referred to by other names. It is sometimes called 2-phenylchromen-4-ol . evitachem.com The term "chromene" is a common and accepted name for the benzopyran ring system. While less common, the name Flavan-2-en-4-ol has also been used. guidechem.com Flavonoids, a broad class of plant secondary metabolites, are structurally based on a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. routledge.com

Nomenclature Type Name
Systematic (IUPAC) NameThis compound
Trivial Name2-phenylchromen-4-ol
Other NameFlavan-2-en-4-ol

Table 1: Systematic and trivial names for this compound.

Stereochemical Considerations in this compound Structures

The presence of chiral centers in the this compound molecule gives rise to stereoisomers. The carbon atoms at positions 2 and 4 of the benzopyran ring are potential stereocenters, leading to the possibility of diastereomers and enantiomers.

Diastereomerism and Enantiomerism

With two chiral centers, a maximum of four stereoisomers can exist for this compound: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers (or any other combination of non-enantiomeric pairs) is that of diastereomers.

The relative configuration of the substituents at C-2 and C-4 determines whether the isomer is cis or trans. In the trans isomers, the phenyl and hydroxyl groups are on opposite sides of the pyran ring, while in the cis isomers, they are on the same side. The separation of these stereoisomers can be achieved through methods like fractional crystallization or chiral chromatography. google.com

Conformational Equilibria and Structural Dynamics

The non-aromatic dihydropyran ring of this compound is not planar and exists in a dynamic equilibrium of different conformations.

Half-Chair Conformations of the Benzopyran Ring

The dihydropyran ring in chromane (B1220400) derivatives typically adopts a half-chair conformation. grafiati.comresearchgate.net This is due to the fusion of the pyran ring with the planar benzene (B151609) ring. In this conformation, four of the atoms of the pyran ring are nearly coplanar, while the other two are out of the plane. The molecule can exist as an equilibrium mixture of two half-chair conformers. acs.org The specific conformation adopted can be influenced by the substituents on the ring. researchgate.net

Orientation of Substituents (Phenyl and Hydroxyl Groups)

In the trans isomers, the thermodynamically more stable conformation generally has both the C-2 phenyl group and the C-4 hydroxyl group in equatorial positions to minimize steric hindrance. acs.org However, a conformational equilibrium exists where both groups can be in axial positions. The ratio of these conformers is influenced by factors such as solvent and temperature. acs.org For trans-isoflavan-4-ol, a related compound, the diequatorial to diaxial ratio at 298 K has been assessed to be 73:27. acs.org

In the cis isomers, one substituent will be in an axial position while the other is in an equatorial position. Theoretical calculations on related 2-substituted chromanes have shown that a conformer with a C-2 substituent in the equatorial position is often favored. mdpi.com The orientation of the hydroxyl group at C-4 can also vary, adopting different staggered conformations. acs.org

The interplay between the half-chair conformations of the benzopyran ring and the axial/equatorial orientations of the phenyl and hydroxyl groups results in a complex conformational landscape that is fundamental to the molecule's properties and interactions.

Advanced Synthetic Methodologies for 2 Phenyl 4h 1 Benzopyran 4 Ol and Analogs

Direct Synthetic Routes to 2-Phenyl-4H-1-benzopyran-4-ols

Direct synthesis of 2-phenyl-4H-1-benzopyran-4-ols often proceeds through the formation and subsequent modification of key intermediates like 2'-hydroxychalcones and flavanones (2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ones).

A more direct, albeit less common, method involves the reaction of phenoxymagnesium bromides with cinnamaldehyde. This reaction can lead to mixtures of 2-phenyl-4H- and 2H-1-benzopyrans, with the 2H-isomers being convertible to the more stable 4H-isomers upon heating. rsc.org

Another approach involves the reduction of 2'-hydroxychalcones under phase transfer catalysis conditions. Using sodium borohydride (B1222165) as the reducing agent in a dichloromethane-water system with a phase transfer catalyst like tetrabutylammonium (B224687) hydrogensulphate, 2'-hydroxychalcones can be converted directly to 2,4-cis-flavan-4-ols in good yields. mdpi.com

Stereoselective Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol Isomers

The biological activity of flavan-4-ols is often dependent on the stereochemistry at the C2 and C4 positions. Consequently, developing methods for the stereoselective synthesis of specific isomers is a significant area of research. The primary strategy for achieving stereocontrol is through the stereoselective reduction of the corresponding flavanone (B1672756) (2-phenyl-1-benzopyran-4-one).

The reduction of the carbonyl group at C4 of the flavanone precursor is a critical step that dictates the stereochemistry of the resulting flavan-4-ol. Both chemical and biocatalytic methods have been extensively explored.

Chemical Reduction: Standard chemical reducing agents, such as sodium borohydride (NaBH₄), are widely used for the reduction of flavanones. mdpi.com This reduction typically proceeds via hydride attack from the less sterically hindered face, opposite to the phenyl group at C2. This results in the preferential formation of the cis-flavan-4-ol diastereomer. mdpi.com Obtaining the trans-isomer often requires a multi-step approach, such as a carbonyl reduction followed by a Mitsunobu reaction and subsequent ester deprotection to invert the stereochemistry at C4. mdpi.com Other hydride reagents like DIBAH have also been used, particularly for hydroxy-substituted isoflavones, leading to isoflavanones which can then be reduced. beilstein-journals.org

Biocatalytic Reduction: Biocatalysis offers a powerful alternative for achieving high stereoselectivity, providing access to specific enantiomers that are often difficult to obtain through traditional chemical methods. Various microorganisms, including fungi and yeasts, have been employed for the stereoselective reduction of flavanones. mdpi.comresearchgate.net These enzymatic reductions can produce both cis and trans isomers with high enantiomeric excess (ee). mdpi.com

For instance, marine-derived fungi have shown significant promise. Strains like Acremonium sp. and Cladosporium sp. can reduce halogenated flavanones to the corresponding flavan-4-ols, yielding both cis and trans diastereoisomers with enantiomeric excesses up to >99%. researchgate.netfrontiersin.org Yeast strains such as Candida wiswanathii, Rhodotorula rubra, and Rhodotorula glutinis have been used for the reduction of (S)-flavanone to afford (2R,4S)-trans-flavan-4-ol with high enantiomeric excess (92-99%). mdpi.com The choice of microbial strain is crucial as it determines the stereochemical outcome of the reduction.

Reducing Agent/BiocatalystSubstrateMajor Product StereochemistryEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Sodium Borohydride (NaBH₄)Flavanonecis-Flavan-4-olMainly cis mdpi.com
Acremonium sp. CBMAI 1676Halogenated Flavanonescis & trans-Flavan-4-ols77-99% ee (cis), 95-99% ee (trans) researchgate.net
Cladosporium sp. CBMAI 1237Halogenated Flavanonescis & trans-Flavan-4-olsup to 64% ee (cis) researchgate.net
Rhodotorula rubra KCh 242(S)-Flavanone(2R,4S)-trans-Flavan-4-ol99% ee mdpi.com
Yarrowia lipolytica KCh 71rac-trans-Flavan-4-ol (Oxidation)(R)-Flavanone / (2S,4R)-trans-Flavan-4-ol85% ee (ketone), 93% ee (alcohol) mdpi.com

Catalytic Approaches in Benzopyran Scaffold Construction

Catalytic methods, particularly those employing transition metals or base catalysis, provide powerful and atom-economical routes to the core benzopyran structure of flavonoids.

Palladium catalysis has emerged as a versatile tool for constructing heterocyclic systems, including the benzopyran scaffold. tandfonline.com These methods often involve the intramolecular cyclization of suitably functionalized precursors. A common strategy is the Pd(II)-catalyzed Wacker-type oxidative cyclization of o-allylphenols. nih.govtsijournals.com In this process, the palladium(II) catalyst activates the alkene for nucleophilic attack by the phenolic oxygen, leading to the formation of the heterocyclic ring. nih.gov

More recently, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has been developed as a divergent route to both flavones and flavanones, the direct precursors to flavan-4-ols. nih.govrsc.org By selecting the appropriate oxidant and reaction conditions, the reaction can be directed to yield either the flavanone (via cyclization) or the flavone (B191248) (via cyclization and subsequent dehydrogenation). nih.gov For instance, using Pd(OAc)₂ with oxygen as the oxidant can favor flavanone synthesis. nih.gov These methods are valued for their mild conditions and tolerance of various functional groups. nih.gov

Base-catalyzed reactions are fundamental to the synthesis of the flavanone core. The process typically begins with the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025). ajrconline.org This reaction, catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide, forms a 2'-hydroxychalcone (B22705) intermediate. ekb.egmdpi.com

The crucial ring-closing step is the subsequent base-catalyzed intramolecular oxa-Michael addition of the 2'-hydroxychalcone. researchgate.netnepjol.info The phenolic hydroxyl group attacks the α,β-unsaturated ketone system, leading to the formation of the flavanone. This cyclization can be promoted by various bases, including piperidine (B6355638) or sodium hydroxide. ekb.egnepjol.info A kinetic study of this isomerization process revealed a four-step mechanism involving a phenoxide ion as the key intermediate, with the reaction rate being influenced by the electronic nature of substituents on the B-ring of the chalcone (B49325). ekb.eg

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogs. Functionalization can target the hydroxyl group at C4 or the aromatic A and B rings.

The C4-hydroxyl group is a key site for derivatization. It can undergo oxidation to regenerate the corresponding flavanone. evitachem.com More synthetically useful are substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a halide. The resulting 4-halogenoflavans are labile and readily react with a variety of nucleophiles, including phenolate (B1203915) ions, thiophenolate ions, amines, and alcohols, to yield 4-substituted flavans. doi.org This provides a versatile route to introduce diverse functionalities at the C4 position.

The aromatic rings (A and B) are also targets for functionalization, typically through electrophilic aromatic substitution reactions. evitachem.comorganic-chemistry.org Reactions such as nitration, halogenation, and acylation can be used to introduce new substituents, although regioselectivity can be a challenge that may require the use of directing groups or specific catalysts. researchgate.net For instance, derivatization with aluminum chloride can be used to form chelates with hydroxyl groups on the rings, a property often used in analytical detection. mdpi.com

Regioselective Substitution Reactions

Regioselectivity in the functionalization of the this compound scaffold is crucial for tuning its chemical and biological properties. The aromatic nature of both the benzopyran core and the 2-phenyl substituent allows for various electrophilic substitution reactions. evitachem.com The outcome of these reactions is directed by the electronic properties of the existing substituents and the reaction conditions.

Halogenation is a common and versatile regioselective substitution reaction performed on the benzopyran framework. Halogenated chromones are valuable synthetic intermediates, as the halogen atom can be readily replaced through various cross-coupling reactions, enabling the introduction of a wide range of functional groups. For instance, the direct bromination of (E)-2-styrylchromones, an analog of this compound, with pyridinium (B92312) tribromide (PTB) can lead to substitution at the C3 position of the pyran ring. core.ac.uk However, the reactivity of other double bonds in the molecule can lead to mixtures of products, highlighting the challenge and importance of controlling regioselectivity. core.ac.uk

The synthesis of halogenated precursors, such as 5'-fluoro-2'-hydroxychalcone, followed by an oxidative cyclization reaction, is another effective strategy for producing regioselectively substituted benzopyranones. core.ac.uk The reaction with alkaline hydrogen peroxide, known as the Algar-Flynn-Oyamada reaction, typically yields 3-hydroxy-6-fluoroflavones. core.ac.uk Similarly, using a DMSO–Iodine system for the oxidative cyclization of 2'-hydroxychalcones is a well-established method for synthesizing flavones with halogen substitutions on the A-ring. core.ac.uk

Beyond halogenation, other electrophilic substitutions can be directed to specific positions. The electronic properties of the hydroxyl and ether groups on the benzopyran ring system strongly influence the position of electrophilic attack. For example, in related bicyclic aromatic systems, the directing effect of substituents is a well-understood principle for achieving regioselectivity. acs.org The inherent reactivity of the benzopyran system allows for functionalization, which can be further modified to create a diverse library of analogs. evitachem.com

Reagent/CatalystReaction TypePosition of SubstitutionProduct Type
Pyridinium tribromide (PTB)BrominationC33-Bromo-2-styrylchromones core.ac.uk
Alkaline Hydrogen PeroxideOxidative CyclizationC6 (on A-ring)6-Fluoro-3-hydroxyflavones core.ac.uk
DMSO-IodineOxidative CyclizationA-ringHalogenated Flavones core.ac.uk
Alkyl Halide / K-t-BuOKAlkylationC33-Substituted-7-methoxy-4H-1-benzopyran-4-ones ijrpc.com

Formation of Polycyclic Structures from Benzopyran Derivatives

The this compound scaffold is an excellent starting point for the synthesis of more complex polycyclic and heterocyclic systems. These fused structures often exhibit unique biological activities. A common strategy involves the condensation of a functionalized benzopyran derivative with a suitable binucleophilic reagent to construct a new ring.

One prominent example is the synthesis of benzopyrano-fused pyrazoles. Starting from 1-phenyl-1H-pyrazol-3-ols, a sequence involving O-acylation, Fries rearrangement, and subsequent cyclization induced by potassium carbonate can yield benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives. researchgate.net Another approach uses iodine-catalyzed oxidative cyclization of 3-(2-hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes to furnish 2-phenyl-pyrazolo[4,3-c]coumarins. semanticscholar.org

The construction of furan-fused benzopyrans is also well-documented. 4-Hydroxycoumarin (B602359) (a close analog) serves as a key precursor for synthesizing 4H-furo[3,2-c]benzopyran-4-ones. nih.gov For instance, the condensation of 4-hydroxycoumarin with 1-phenyl-2-propyn-1-ol (B147433) under acidic conditions results in the formation of 2-methyl-3-phenylfuro[3,2-c]benzopyran-4-one. nih.gov Transition metal-catalyzed cascade reactions provide another powerful route. A one-pot sequence of addition, cyclization, and oxidation using a copper catalyst can regioselectively synthesize 2-substituted-4H-furo[3,2-c]benzopyran-4-ones from 3-alkynyl-4H-benzopyran-4-one precursors. mdpi.com

Furthermore, benzopyran derivatives can be used to synthesize fused pyrimidine (B1678525) systems. For example, 2-amino-3-benzimidazolyl benzopyran derivatives can be condensed with various aromatic aldehydes in the presence of anhydrous zinc chloride to yield benzopyranopyrimidines. derpharmachemica.com Similarly, the fusion of a thiazole (B1198619) ring to the benzopyran core has been achieved through transition metal-free oxidative coupling, reacting 3-(benzylamino)-4-bromo-substituted chromenone derivatives with a sulfur source to form 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. semanticscholar.org

Starting Benzopyran DerivativeReagent/ReactionFused Ring SystemResulting Polycyclic Structure
1-Phenyl-1H-pyrazol-3-ols (via Fries rearrangement)K2CO3-induced cyclizationPyrazoleBenzopyrano[2,3-c]pyrazol-4(2H)-one researchgate.net
3-(2-Hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydesIodine-catalyzed oxidative cyclizationPyrazole2-Phenyl-pyrazolo[4,3-c]coumarin semanticscholar.org
4-Hydroxycoumarin & 1-phenyl-2-propyn-1-olAcid-catalyzed condensationFuran2-Methyl-3-phenylfuro[3,2-c]benzopyran-4-one nih.gov
2-Amino-3-benzimidazolyl benzopyranAromatic aldehyde / ZnCl2PyrimidineBenzopyranopyrimidine derpharmachemica.com
3-(Benzylamino)-4-bromo-chromenoneNa2S / I2 / H2O2Thiazole2-Phenyl-4H-chromeno(3,4-d)thiazol-4-one semanticscholar.org

Mechanistic Investigations of Reactions Involving the 4h 1 Benzopyran 4 Ol System

Reaction Pathways and Kinetics of Benzopyran Ring Transformations

The benzopyran ring system can undergo several transformations, including cyclization, rearrangement, and ring-opening reactions. The kinetics of these transformations are influenced by factors such as the solvent, temperature, and the presence of catalysts.

One common reaction pathway is the acid-catalyzed cyclization of 2'-hydroxychalcones to form flavanones, which can then be converted to 2-phenyl-4H-1-benzopyran-4-ol. The reaction kinetics often follow pseudo-first-order behavior. scispace.com The rate of these reactions can be significantly enhanced by microwave irradiation, which shortens the reaction time from hours to minutes. nih.govmdpi.com

Studies on the acid-catalyzed transformation of related benzopyran systems have shown that the reaction can proceed through different pathways, leading to a mixture of products. For instance, the reaction of o-hydroxyacetophenone with dibenzoylacetylene (B1330223) in the presence of a base can lead to the formation of 2,3-dibenzoyl-4-methyl-4H-1-benzopyran-4-ol. archive.org The kinetics of such reactions are complex and can involve consecutive steps, as observed in the formation of dimeric palladium complexes with related ligands. acs.org

Table 1: Factors Influencing Benzopyran Ring Transformation Kinetics

FactorObservation
Catalyst Acid catalysts like HCl and H2SO4 are commonly used. ijrpc.com Base catalysts such as potassium carbonate are also employed. evitachem.com
Solvent The polarity of the solvent can influence the reaction pathway and product distribution. acgpubs.orgscispace.com
Temperature Higher temperatures generally increase the reaction rate, but can also lead to side reactions. evitachem.com
Microwave Irradiation Significantly reduces reaction times for cyclization reactions. nih.govmdpi.com

Nucleophilic Addition and Ring-Opening Mechanisms

The carbonyl group at the C4 position of the benzopyran ring is susceptible to nucleophilic attack. This can lead to the formation of addition products or, in some cases, ring-opening of the pyran ring.

Nucleophilic addition of amines, hydrazines, and other nitrogenous nucleophiles to the C2 position of the chromone (B188151) ring is a well-studied reaction. mdpi.comscispace.com This reaction typically proceeds via a Michael-type addition, followed by ring opening and subsequent recyclization to form different heterocyclic systems. mdpi.com For example, the reaction of chromones with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3(5)-(2-hydroxyaryl)pyrazoles through a mechanism involving nucleophilic attack at C-2, ring opening, and intramolecular hydrazone formation. mdpi.com

The reactivity towards nucleophiles can be influenced by the substituents on the benzopyran ring. Electron-withdrawing groups can enhance the electrophilicity of the C2-C3 double bond, facilitating nucleophilic attack.

Table 2: Examples of Nucleophilic Addition Reactions

NucleophileProduct(s)
Hydrazine hydrate3(5)-(2-hydroxyaryl)pyrazoles mdpi.com
AminesFused 1,5-diazepines scispace.com
o-PhenylenediamineFused 1,5-diazepines scispace.com

Electrophilic Attack Patterns on the Benzopyran Skeleton

The aromatic rings of the benzopyran skeleton are susceptible to electrophilic attack. The position of the attack is directed by the existing substituents, particularly the hydroxyl and ether groups. In this compound, both the benzoyl and the phenyl rings can undergo electrophilic substitution.

Computational studies using Density Functional Theory (DFT) have been employed to predict the sites of electrophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps indicate that the regions around the oxygen atoms are electron-rich and thus prone to electrophilic attack. researchgate.net For instance, in alpha-naphthoflavone, a related compound, the C6H5-O-C=C moiety was identified as a potential site for electrophilic attack. researchgate.net

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The specific regioselectivity depends on the reaction conditions and the nature of the electrophile.

Photochemical Transformations of Benzopyran Derivatives

The photochemistry of benzopyran derivatives, including flavonoids, is a rich field of study. mdpi.com Upon absorption of UV light, these molecules can undergo a variety of transformations, including rearrangements, cyclizations, and dimerizations. mdpi.comresearchgate.net

A key photochemical reaction is the intramolecular hydrogen abstraction by the excited carbonyl group, which can lead to the formation of tetracyclic products. acgpubs.orgresearchgate.net The solvent can play a crucial role in these reactions; for example, the photolysis of certain bischromones yields different products in benzene (B151609) versus isopropanol-THF. acgpubs.org

Photochemical reactions can also involve the cleavage of bonds. For instance, the photolysis of 3-halo-2,3-dihydrobenzopyran-4-ones can lead to dehalogenation. researchgate.net The presence of metal ions can also influence the photochemical reactivity of these compounds. mdpi.com

Table 3: Types of Photochemical Transformations

TransformationDescription
Intramolecular H-abstraction Leads to the formation of tetracyclic derivatives and vinyl bischromones. acgpubs.orgresearchgate.net
Photodimerization Can occur intermolecularly or intramolecularly. researchgate.net
Photo-dehalogenation Cleavage of a carbon-halogen bond upon irradiation. researchgate.net
Photorearrangement Can lead to the formation of different isomers. mdpi.com

Oxidative Cyclization Mechanisms

Oxidative cyclization is a key method for the synthesis of the benzopyran ring system, particularly for converting 2'-hydroxychalcones to flavones and related compounds. nih.govcore.ac.uk

A common reagent system for this transformation is dimethyl sulfoxide (B87167) (DMSO) with iodine (I2). nih.govmdpi.com The reaction is believed to proceed through an initial iodination of the chalcone (B49325), followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the pyran ring. Microwave heating can significantly accelerate this process. nih.govmdpi.com

Another method involves the use of copper(II) chloride (CuCl2) or copper(II) bromide (CuBr2) in DMSO, which can lead to the formation of 3-halo-substituted chromones. nih.gov The mechanism likely involves a similar oxidative cyclization pathway with concomitant halogenation. The choice of the reagent can thus influence the final product.

Sophisticated Spectroscopic Characterization Techniques for 2 Phenyl 4h 1 Benzopyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 2-Phenyl-4H-1-benzopyran-4-ol. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling patterns reveal proximities between neighboring protons. The ¹³C NMR spectrum complements this by identifying the chemical environment of each unique carbon atom in the molecule.

Research on the synthesis of 2-phenylchroman-4-ol has reported characteristic NMR data. researchgate.netkoreascience.kr For the cis-isomer, specific proton and carbon signals have been meticulously assigned. mdpi.com The presence of the hydroxyl group at the C4 position and the phenyl group at the C2 position, along with the saturated heterocyclic ring, gives rise to a distinct set of signals that confirm the compound's core structure. researchgate.netkoreascience.krmdpi.com

Table 1: ¹H NMR Spectroscopic Data for cis-2-Phenyl-4H-1-benzopyran-4-ol (in CDCl₃)

Proton Assignment Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
H-2 5.18 dd, J = 11.7, 2.0
H-3a 2.14 ddd, J = 13.2, 11.6, 10.4
H-3b 2.52 ddd, J = 13.1, 6.3, 2.0
H-4 5.10 dd, J = 10.5, 6.2
H-5 7.53 dt, J = 7.7, 1.4
Aromatic H (C-ring) 7.50–7.30 m
Aromatic H (A-ring) 7.29–7.16 m
Aromatic H (A-ring) 7.00 td, J = 7.5, 1.3
Aromatic H (A-ring) 6.91 dd, J = 8.2, 1.2
OH 1.83 s

Data sourced from mdpi.com.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ) ppm
C-2 76.8 - 76.98
C-3 40.1 - 40.18
C-4 65.8 - 65.95
C-4a 125.7 - 125.86
C-5 129.2 - 129.32
C-6 121.0 - 121.12
C-7 128.2 - 128.37
C-8 116.7 - 116.88
C-8a 154.5 - 154.61
C-1' 140.5 - 140.62
C-2'/C-6' 126.1 - 126.22
C-3'/C-5' 128.7 - 128.81
C-4' 127.0 - 127.11

Data sourced from researchgate.netkoreascience.krmdpi.com.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. For flavan-4-ol and its glycosides, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. cjnmcpu.comresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between H-2 and the diastereotopic protons at H-3, and between H-4 and the H-3 protons, confirming the spin system within the heterocyclic ring.

C-H COSY (HSQC/HMQC): Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

COLOC (or HMBC): Long-range heteronuclear correlation experiments such as HMBC (Heteronuclear Multiple Bond Correlation) reveal couplings between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the H-2 proton to carbons in the phenyl ring (C-1', C-2', C-6') and to C-4, confirming the connectivity of the major structural units.

NMR spectroscopy is particularly powerful for assessing the stereochemistry and conformational preferences of cyclic molecules like this compound. The compound can exist as cis and trans diastereomers, depending on the relative orientation of the phenyl group at C-2 and the hydroxyl group at C-4.

The coupling constants (J-values) observed in the ¹H NMR spectrum are highly sensitive to the dihedral angles between coupled protons, as described by the Karplus equation. By analyzing the coupling constants between H-2, H-3, and H-4, the preferred conformation of the heterocyclic ring (e.g., half-chair or sofa) and the pseudo-axial or pseudo-equatorial orientation of the substituents can be determined. For example, distinct differences in the chemical shifts and coupling patterns for the H-2, H-3, and H-4 protons allow for the clear differentiation of the cis and trans isomers. mdpi.com

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. It is an effective method for identifying the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. amazonaws.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3375 O-H Stretching Hydroxyl (-OH) group
3030 C-H Stretching Aromatic C-H
2917 C-H Stretching Aliphatic C-H (in pyran ring)
1583 C=C Stretching Aromatic ring
1484, 1454 C=C Stretching Aromatic ring
1230 C-O Stretching Aryl ether (Ar-O-C)

Data sourced from amazonaws.com.

The broad band around 3375 cm⁻¹ is a definitive indicator of the hydroxyl group. amazonaws.com The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings, while the band at 2917 cm⁻¹ corresponds to the aliphatic C-H bonds within the benzopyran ring system. amazonaws.com The series of bands in the 1450-1600 cm⁻¹ region represent the carbon-carbon double bond stretching vibrations within the aromatic phenyl and fused benzene (B151609) rings. frontiersin.orgscielo.br The strong absorption around 1230 cm⁻¹ is typical for the aryl ether C-O stretching vibration. amazonaws.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. nih.gov

While a specific FT-Raman spectrum for this compound is not widely published, its features can be predicted based on the analysis of structurally similar flavonoids, such as flavone (B191248). nsf.gov The Raman spectrum is expected to be dominated by vibrations of the carbon skeleton.

Key expected features in the FT-Raman spectrum would include:

Aromatic Ring Vibrations: Intense bands corresponding to the C=C stretching modes of the phenyl and benzopyran rings, typically found in the 1550-1650 cm⁻¹ region.

Ring Breathing Modes: Characteristic, sharp "fingerprint" vibrations involving the expansion and contraction of the aromatic rings, which are often strong in Raman spectra. nsf.gov

C-C Stretching: Vibrations associated with the stretching of the C-C bond connecting the phenyl group to the benzopyran ring are expected between 1250 and 1350 cm⁻¹. nsf.gov

Skeletal Deformations: Complex, lower-frequency modes below 1000 cm⁻¹ corresponding to deformations of the entire molecular skeleton.

The non-polar C=C bonds of the aromatic systems and the C-C backbone generally produce strong Raman signals, making FT-Raman an excellent tool for characterizing the fundamental flavonoid structure. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, various MS techniques are employed to confirm its identity and characterize its structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling detailed structural analysis.

For this compound (molar mass: 226.27 g·mol⁻¹), the EI-MS spectrum is characterized by a discernible molecular ion peak and several key fragment ions that reveal the underlying flavan (B184786) framework. wikipedia.org The fragmentation of the structurally related trans-flavan-4-ol shows a prominent molecular ion peak. massbank.eu The fragmentation pathways for flavanols often involve cleavages within the heterocyclic C-ring. A common fragmentation pattern for flavonoids involves the retro-Diels-Alder (RDA) reaction, although this is more characteristic of flavones and flavonols with a C2-C3 double bond. In the case of flavan-4-ols, fragmentation is more likely initiated by the loss of small, stable molecules or radicals.

Key fragmentation pathways for this compound can be proposed based on the principles of mass spectrometry fragmentation. libretexts.orgmiamioh.edu The molecular ion (M•+) at m/z 226 is typically observed. Subsequent fragmentation may involve the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 208. Another significant fragmentation pathway involves the cleavage of the C-ring.

Table 1: Key EI-MS Fragmentation Data for trans-flavan-4-ol massbank.eu

m/z (Mass/Charge Ratio) Relative Intensity (%) Proposed Fragment Identity
22635Molecular Ion [M]⁺
2085[M-H₂O]⁺
131100C₉H₇O⁺
12325C₈H₁₁O⁺
10420C₈H₈⁺
9530C₆H₇O⁺
7725Phenyl Cation [C₆H₅]⁺

Note: Data is for the related compound trans-flavan-4-ol and serves as a representative example of the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. Flavonoid aglycones, such as this compound, can be analyzed using GC-MS, often after a derivatization step to increase their volatility and thermal stability. mdpi.com

In a typical GC-MS analysis, the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The time it takes for the compound to travel through the column is known as the retention time (t R ), which is a characteristic property under specific experimental conditions. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum is then used for identification.

The retention time for this compound would depend on the specific GC column and temperature program used. For example, in analyses of similar phenolic compounds, specific retention times are used for identification. researchgate.netgcms.czchem-agilent.com The mass spectrum obtained would be consistent with the EI-MS data, providing confirmation of the compound's identity.

Table 2: Hypothetical GC-MS Analytical Parameters for this compound

Parameter Description/Value
GC Column e.g., DB-5ms (5% Phenyl-methylpolysiloxane)
Injector Temperature e.g., 250 °C
Oven Program e.g., Initial temp 100 °C, ramp to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Expected t R Dependent on exact conditions
Key Mass Fragments (m/z) 226 (M⁺), 208, 131, 104, 77

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is particularly useful for the analysis of non-volatile or thermally labile compounds like many flavonoids. It couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

For the analysis of this compound, reverse-phase HPLC is typically used for separation. The compound is then introduced into the mass spectrometer via an interface that facilitates ionization. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are most commonly used for flavonoids because they minimize fragmentation and typically produce a protonated molecule [M+H]⁺ (in positive ion mode) or a deprotonated molecule [M-H]⁻ (in negative ion mode). mdpi.com

Tandem mass spectrometry (MS/MS) is often employed for further structural confirmation. nih.gov In this approach, the [M+H]⁺ or [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govuclouvain.be This fragmentation provides detailed structural information that can confirm the identity of the flavanol backbone and the positions of any substituents.

Table 3: Typical LC-MS Parameters and Expected Data for this compound

Parameter Description/Value
LC Column e.g., C18 reverse-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) (often with formic acid)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS1 (Full Scan) Expected m/z: 227.09 [M+H]⁺ or 225.08 [M-H]⁻
MS/MS (from [M+H]⁺) Fragmentation would involve losses from the C-ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. For flavonoids, UV-Vis spectra provide valuable information about their structure and conjugation. The spectra of flavonoids typically exhibit two main absorption bands, designated as Band I and Band II. semanticscholar.orgacs.org

Band II , typically appearing in the 240–280 nm range, is associated with the electronic transitions of the A-ring benzoyl system. researchgate.net

Band I , observed in the 300–380 nm region for many flavonoids, corresponds to the B-ring cinnamoyl system. semanticscholar.orgresearchgate.net

For this compound, which is a flavan-4-ol, the lack of conjugation in the heterocyclic C-ring (compared to flavones or flavonols) results in a spectrum that is more similar to its constituent aromatic rings. The primary absorption is expected in the Band II region. All flavonoids possess aromatic chromophores, leading to UV absorptions around 250 nm due to π,π* transitions. nih.gov

Specific spectral data for flavan-4-ol recorded in ethanol (B145695) shows a maximum absorption wavelength (λmax) at 277 nm, with a molar absorptivity (ε) of 1,890 L·mol⁻¹·cm⁻¹. photochemcad.com This absorption corresponds to the Band II transition.

Table 4: UV-Vis Absorption Data for Flavan-4-ol photochemcad.com

Solvent Band λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
EthanolBand II2771,890

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. The results are used to determine the empirical formula of a substance and to confirm the purity of a synthesized compound. ma.edu For a new compound, the experimentally determined elemental composition is compared against the theoretically calculated values based on its proposed molecular formula.

For this compound, the molecular formula is C₁₅H₁₄O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Molecular Weight: (15 * 12.011) + (14 * 1.008) + (2 * 15.999) = 180.165 + 14.112 + 31.998 = 226.275 g/mol

% Carbon (C): (180.165 / 226.275) * 100% = 79.62%

% Hydrogen (H): (14.112 / 226.275) * 100% = 6.24%

% Oxygen (O): (31.998 / 226.275) * 100% = 14.14%

For a synthesized sample of this compound to be considered pure, the experimentally determined percentages of C and H should be in close agreement with the calculated values. The majority of scientific journals require the found values to be within ±0.4% of the calculated values to confirm sufficient purity for publication. nih.gov

**Table 5: Elemental Composition of this compound (C₁₅H₁₄O₂) **

Element Symbol Calculated Mass Percentage (%) Acceptable Experimental Range (%)
CarbonC79.6279.22 - 80.02
HydrogenH6.245.84 - 6.64
OxygenO14.14(Typically determined by difference)

Theoretical and Computational Approaches in 2 Phenyl 4h 1 Benzopyran 4 Ol Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, vibrational energies, and electronic properties with high accuracy. For molecules in the flavonoid family, including 2-Phenyl-4H-1-benzopyran-4-ol, these calculations are essential for interpreting spectroscopic data and understanding chemical behavior.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for organic molecules like flavonoids. nih.gov

Geometry optimization is a primary application of DFT. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For the parent compound of this family, flavone (B191248) (2-phenyl-4H-1-benzopyran-4-one), DFT calculations have been used to predict key bond lengths and angles. These optimized geometries provide a foundational understanding of the molecule's shape. researchgate.net

Once a geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the wavenumbers of fundamental molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated results confirms that the optimized structure is a true energy minimum. nih.gov Comparing theoretical vibrational spectra with experimental data helps validate the computational model and aids in the assignment of spectral bands. uobaghdad.edu.iq

Below is a table of selected geometrical parameters for the related compound flavone, optimized using DFT.

Table 1: Selected Optimized Geometrical Parameters for Flavone using DFT (B3LYP/6-311++G(d,p))
ParameterCalculated Value
Bond Lengths (Å)
O1–C21.37
C2–C31.35
C3–C41.47
C4=O51.23
C2–C1'1.48
Dihedral Angles (°)
C3–C2–C1'–C6'-24.1
O1–C2–C1'–C2'-25.5

Data sourced from studies on the closely related compound, flavone, to illustrate the application of the methodology. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the multi-electron wavefunction. While computationally efficient, HF neglects electron correlation, which can affect the accuracy of energy and property predictions.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), are built upon the HF method to include electron correlation effects. These methods generally offer higher accuracy than HF but at a greater computational expense. researchgate.net

For flavonoid structures, both HF and MP2 can be used for conformational analysis and to study electronic properties. asianpubs.org Conformational analysis involves determining the relative energies of different spatial arrangements (conformers) of the molecule. acs.org These methods can elucidate the electronic structure by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions. asianpubs.org

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. youtube.com

Commonly used basis sets belong to the Pople family (e.g., 6-31G, 6-311G) or the Dunning correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ). youtube.comyoutube.com The nomenclature of Pople basis sets indicates their composition:

6-311G : Describes each core atomic orbital with 6 primitive Gaussian functions and each valence orbital with three functions (contracted from 3, 1, and 1 primitive Gaussians).

Polarization functions (d,p) : Add functions with higher angular momentum (d-functions for heavy atoms, p-functions for hydrogen). These are crucial for accurately describing chemical bonds and non-spherical electron distributions. youtube.com

Diffuse functions (+) : Add functions that are spatially more spread out, which are important for describing anions, excited states, and weak non-covalent interactions.

For flavonoids, a basis set like 6-311++G(d,p) is often chosen as it provides a robust description of the electronic structure, including potential intramolecular hydrogen bonds and the delocalized π-system, without being excessively computationally demanding. nih.govnih.gov The selection of an appropriate basis set is a critical step that involves balancing the desired accuracy with the available computational resources.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation of the phenyl group (B-ring) relative to the benzopyran moiety (A- and C-rings). Understanding the molecule's preferred conformations and the energy barriers between them is crucial, as these factors influence its biological activity.

Conformational analysis is performed by mapping the potential energy surface (PES). A relaxed PES scan is a common technique where a specific geometric parameter, such as a dihedral angle, is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. q-chem.comuni-muenchen.de For flavonoids, the key dihedral angle is typically the one defining the twist between the benzopyran and phenyl rings (e.g., C3–C2–C1'–C6'). nih.gov

The resulting plot of energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). nih.gov Studies on flavone have shown that the planar or near-planar conformation is often the most stable due to the maximization of π-conjugation across the rings. The energy barrier to rotation provides insight into the molecule's rigidity at a given temperature. nih.govacs.org

Solvent Effects Modeling in Theoretical Studies (e.g., Polarized Continuum Model)

Most chemical and biological processes occur in a solution. The solvent can significantly influence a molecule's structure, stability, and properties. Explicitly modeling every solvent molecule is computationally prohibitive for most applications. Therefore, implicit solvation models are widely used.

The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. wikipedia.orguni-muenchen.de In PCM, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. q-chem.comresearchgate.net The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the prediction of properties in solution. researchgate.net

Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM), which offer different approaches to calculating the reaction field. researchgate.net These models are essential for accurately calculating properties like electronic transition energies and reaction barriers in a condensed phase environment. asianpubs.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each generated pose. The pose with the lowest energy score is predicted to be the most favorable binding mode.

Docking studies on flavonoids have been performed against numerous protein targets. For example, derivatives of the related 2-phenyl-1-benzopyran-4-one have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) (PDB ID: 3LN1) and Bcl-xl (PDB ID: 3ZK6). nih.govresearchgate.net The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. phytopharmajournal.com

The table below presents results from a molecular docking study of various flavonoids with the anti-apoptotic protein Bcl-xl, illustrating the type of data generated from such simulations.

Table 2: Molecular Docking Results of Flavonoids with Bcl-xl Protein (PDB ID: 3ZK6)
LigandBinding Affinity (kcal/mol)Interacting Amino Acid Residues (via H-bonds)Number of H-Bonds
Fisetin-8.8ASP133, ARG139, GLU129, GLY1384
Myricetin-8.6GLU129, GLY138, ASP133, ARG1394
Apigenin-8.5GLY138, ARG1392
Biochanin A-8.2GLY138, ARG1392
Galangin-8.0GLY138, ARG1392

Data sourced from a representative study to illustrate docking analysis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Benzopyran Systems

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach used to correlate the structural features of molecules with their physicochemical properties through mathematical models. meilerlab.orgresearchgate.net In the realm of benzopyran research, QSPR serves as an invaluable tool for predicting the properties of novel or untested compounds, thereby streamlining the discovery and development process by prioritizing synthetic targets. researchgate.net These models are built upon the principle that the physical, chemical, or biological properties of a compound are intrinsically linked to its molecular structure.

The development of a robust QSPR model involves several key steps: the careful selection of a dataset of compounds with known properties, the calculation of various molecular descriptors that numerically represent the chemical structure, the construction of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. researchgate.net

Core Components of a QSPR Model

A typical QSPR model is constructed from several fundamental components, as detailed in the table below.

ComponentDescriptionExamples for Benzopyran Systems
Dataset A collection of benzopyran derivatives with experimentally measured values for a specific property.A series of aminoalkyl-substituted 1-benzopyrans with measured antiplasmodial activity. nih.gov
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure.Topological (e.g., connectivity indices), Electronic (e.g., partial charges), Quantum Mechanical (e.g., HOMO/LUMO energies), Spatial (e.g., molecular shape). researchgate.net
Statistical Method The algorithm used to create the mathematical equation linking descriptors to the property.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANNs), Genetic Function Approximation (GFA). researchgate.netplos.org
Property to be Modeled The dependent variable, which can be a physical, chemical, or biological property.Aqueous solubility, Partition coefficient, Receptor binding affinity, Biological activity (e.g., IC50 values). meilerlab.orgresearchgate.net
Validation Statistical methods to assess the model's accuracy, robustness, and predictive capability.Internal validation (cross-validation, e.g., Leave-One-Out) and external validation (using an independent test set). plos.org

Detailed Research Findings in Benzopyran Systems

A notable application of these principles is found in a three-dimensional QSAR (3D-QSAR) study on a series of 52 aminoalkyl-substituted 1-benzopyrans designed as novel antiplasmodial agents. nih.gov Although technically a QSAR (Quantitative Structure-Activity Relationship) study, the methodology is identical to QSPR, with the "property" being a measure of biological activity. This study utilized the Comparative Molecular Field Analysis (CoMFA) approach to build a predictive model. nih.gov

A critical aspect of 3D-QSAR/QSPR is the alignment of the molecules in the dataset. In this research, various alignment strategies were tested, with an automatic alignment based on pharmacophore properties ultimately yielding the most coherent overlap of the structures, which is crucial for generating a reliable model. nih.gov The resulting CoMFA model demonstrated excellent internal predictive power and good external validation, indicating its robustness and ability to accurately predict the activity of new compounds in the same class. nih.gov

The statistical quality of a QSPR model is paramount for its utility. Key statistical metrics are used to evaluate its performance, as illustrated in the hypothetical summary table below, which reflects the type of results obtained in such studies.

Illustrative Statistical Validation of a Benzopyran QSPR Model

Statistical ParameterSymbolDescriptionTypical Value for a Good Model
Coefficient of Determination Indicates the proportion of variance in the property that is predictable from the descriptors.> 0.6
Cross-validated R² q² or R²cvA measure of the model's internal predictive ability, typically calculated using the Leave-One-Out (LOO) method. plos.org> 0.5
External Validation R² R²predMeasures the predictive performance of the model on an external set of compounds not used in model training.> 0.5
Root Mean Square Error RMSERepresents the standard deviation of the prediction errors, indicating the model's accuracy.As low as possible

By analyzing the graphical outputs of the CoMFA model, researchers can visualize the regions in 3D space where specific structural features positively or negatively influence the desired property. For instance, the model might reveal that bulky substituents in one region of the benzopyran scaffold enhance the property, while electronegative groups in another region are detrimental. This detailed structural insight is invaluable for the rational design of new benzopyran derivatives with optimized properties.

Biosynthetic Pathways and Occurrence in Natural Systems

General Flavonoid Biosynthesis Pathways (e.g., Shikimate Pathway, Phenylpropanoid Pathway)

The journey to synthesizing the basic C6-C3-C6 skeleton of flavonoids begins with primary metabolism. researchgate.netnih.gov Two primary pathways provide the essential precursors: the Shikimate Pathway and the Phenylpropanoid Pathway. nih.gov

Shikimate Pathway: This pathway is fundamental in plants and microorganisms for the biosynthesis of aromatic amino acids. researchgate.netbioone.org Starting from phosphoenolpyruvate (B93156) and erythrose 4-phosphate, a series of enzymatic reactions leads to the formation of shikimic acid and ultimately chorismate. researchgate.net Chorismate serves as a crucial branch point, leading to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. bioone.org For flavonoid biosynthesis, phenylalanine is the key end product of this pathway. nih.govnih.gov

Phenylpropanoid Pathway: The general phenylpropanoid pathway takes over, using phenylalanine as its starting substrate. nih.gov This pathway consists of three key enzymatic steps that convert phenylalanine into p-Coumaroyl-CoA, a central intermediate for various phenolic compounds, including flavonoids. nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, deaminating phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate: CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.gov

From here, the pathway enters the specific flavonoid biosynthesis route, where p-coumaroyl-CoA is combined with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the characteristic 15-carbon flavonoid backbone. researchgate.net

Enzymatic Steps in the Formation of Flavanols and Related Benzopyrans

The formation of 2-Phenyl-4H-1-benzopyran-4-ol from the general phenylpropanoid intermediate p-coumaroyl-CoA involves a sequence of specific enzymatic reactions that build and modify the benzopyran structure.

Chalcone (B49325) Synthase (CHS): This is the first key enzyme of the flavonoid-specific pathway. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce a chalcone, such as naringenin (B18129) chalcone. researchgate.netnih.gov

Chalcone Isomerase (CHI): The open-chain chalcone is then cyclized by CHI to form a flavanone (B1672756), such as naringenin. researchgate.netnih.gov Flavanones are central intermediates that can be directed toward various flavonoid classes. researchgate.net

Flavanone 3-hydroxylase (F3H): This enzyme introduces a hydroxyl group at the C3 position of the flavanone C-ring, converting a flavanone like naringenin into a dihydroflavonol (also known as a flavanonol), such as dihydrokaempferol (B1209521). nih.gov Dihydroflavonols are critical branch points in the pathway leading to flavonols, anthocyanins, and proanthocyanidins (B150500). nih.gov

Dihydroflavonol 4-reductase (DFR): The final step in the formation of the flavan-4-ol scaffold is the reduction of the 4-keto group of a dihydroflavonol. This reaction is catalyzed by Dihydroflavonol 4-reductase (DFR). nih.gov The action of DFR on a dihydroflavonol like dihydrokaempferol yields a leucoanthocyanidin, which is a flavan-3,4-diol. The direct precursor to this compound is the reduction of the corresponding dihydroflavonol at the C4 position.

The table below summarizes the key enzymes involved in the biosynthesis leading to flavanols.

EnzymeAbbreviationFunction in the Pathway
Phenylalanine ammonia-lyasePALConverts Phenylalanine to Cinnamic acid. nih.gov
Cinnamic acid 4-hydroxylaseC4HConverts Cinnamic acid to p-Coumaric acid. nih.gov
4-coumarate: CoA ligase4CLConverts p-Coumaric acid to p-Coumaroyl-CoA. nih.gov
Chalcone SynthaseCHSSynthesizes chalcones from p-Coumaroyl-CoA and Malonyl-CoA. researchgate.netnih.gov
Chalcone IsomeraseCHICyclizes chalcones to form flavanones. researchgate.netnih.gov
Flavanone 3-hydroxylaseF3HHydroxylates flavanones to form dihydroflavonols. nih.gov
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to flavan-3,4-diols (leucoanthocyanidins). nih.gov

Co-occurrence with Biogenetically Related Compounds

In natural systems, this compound does not exist in isolation. Due to its position as an intermediate in a branched metabolic pathway, it is frequently found alongside a suite of biogenetically related flavonoid compounds. The specific profile of co-occurring compounds can vary between plant species and tissues.

Commonly co-occurring compounds include:

Precursors: Upstream intermediates in the pathway are often present, such as flavanones (e.g., naringenin, eriodictyol) and dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin). nih.gov

Downstream Products: Flavan-4-ols are intermediates in the synthesis of condensed tannins (proanthocyanidins) and anthocyanins. Therefore, they can co-occur with flavan-3-ols (e.g., catechin, epicatechin), which are the building blocks of proanthocyanidins, and with colored anthocyanidins (e.g., cyanidin, pelargonidin). nih.govnih.gov

Related Flavonoid Classes: Other flavonoids branching from the same precursors, such as flavonols (e.g., kaempferol, quercetin) and flavones (e.g., apigenin, luteolin), are also commonly found in the same plant tissues. researchgate.net

Compound ClassExamplesBiogenetic Relationship
FlavanonesNaringenin, EriodictyolPrecursors nih.gov
DihydroflavonolsDihydrokaempferol, DihydroquercetinDirect Precursors nih.gov
Flavan-3-olsCatechin, EpicatechinDerived from common intermediates; building blocks of proanthocyanidins nih.gov
AnthocyanidinsCyanidin, PelargonidinDownstream products nih.gov
FlavonolsKaempferol, QuercetinDerived from the same dihydroflavonol precursors nih.gov
FlavonesApigenin, LuteolinDerived from the same flavanone precursors

Influence of Environmental Factors on Biosynthesis (e.g., UV Light)

The biosynthesis of flavonoids, including this compound, is not static but is dynamically regulated by various environmental factors. nih.gov Light, particularly ultraviolet (UV) radiation, is one of the most significant abiotic elicitors of flavonoid production. nih.govresearchgate.net

Plants respond to UV-B radiation (280–315 nm) by increasing the synthesis and accumulation of flavonoids, which act as UV-screening compounds to protect sensitive cellular components like DNA from damage. researchgate.netmdpi.com This response is mediated at the genetic level. Exposure to UV light leads to the upregulation of the expression of key structural genes in the phenylpropanoid and flavonoid biosynthetic pathways. researchgate.netnih.gov Studies have shown that UV-B exposure significantly increases the activity of enzymes such as PAL, C4H, 4CL, CHS, CHI, and F3H. mdpi.comnih.gov This coordinated induction of the entire pathway results in a higher flux of intermediates and an increased accumulation of various flavonoids. nih.gov For example, in fruits like grapes and apples, sunlight exposure is critical for inducing the biosynthesis of flavonols and anthocyanins in the skin. nih.gov

Other environmental stresses, such as high light intensity, temperature fluctuations, and nutrient deficiency, can also influence the activity of the flavonoid biosynthetic pathway, altering the concentration and profile of compounds like this compound in plant tissues. nih.govresearchgate.net

Applications of 2 Phenyl 4h 1 Benzopyran 4 Ol and Its Derivatives in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

Derivatives of the 2-phenyl-4H-1-benzopyran system, particularly those with a ketone at the C4 position (2-phenylchroman-4-ones), are well-established as versatile synthons for a variety of organic transformations. These compounds act as crucial starting materials for the synthesis of naturally occurring flavonoids and a diverse range of nitrogen-containing heterocyclic compounds. researchgate.net Their utility stems from the reactivity of the chromanone moiety, which can readily undergo reactions like the Claisen-Schmidt condensation with aromatic aldehydes to produce 3-arylidene-substituted 2-phenyl chroman-4-ones. researchgate.net

These condensation products are themselves important intermediates, serving as α,β-unsaturated ketones (chalcones) that are primed for subsequent cyclization and addition reactions. researchgate.net This reactivity allows for the systematic construction of complex molecular frameworks.

Furthermore, the benzopyran scaffold is a key component in combinatorial chemistry for the generation of drug-like molecular libraries. researchgate.net Through techniques like solid-phase parallel synthesis, the benzopyran core can be functionalized at various positions (e.g., C2, C3, C4, C6, C8) to create large collections of related compounds. researchgate.net This approach is instrumental in high-throughput screening and the discovery of new lead compounds in drug development. researchgate.net

Precursors for Heterocyclic Compound Synthesis

A significant application of 2-phenyl-4H-1-benzopyran-4-ol derivatives is their role as precursors in the synthesis of other heterocyclic systems. The chromanone core can be readily converted into a variety of fused and appended heterocyclic rings.

For instance, 2-phenylchroman-4-one serves as a starting point for synthesizing five- and six-membered nitrogen-containing heterocycles. researchgate.net Its derivatives react with hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. researchgate.net Additionally, condensation of 3-arylidene-substituted 2-phenyl chroman-4-ones with urea (B33335) leads to the formation of pyrimidin-2-one derivatives. researchgate.net

The synthesis of pyran-annulated compounds is another area where benzopyran precursors are essential. Multi-component condensation reactions involving aldehydes, malononitrile, and a benzopyran derivative like 4-hydroxycoumarin (B602359) can produce complex systems such as 3,4-dihydropyrano[c]chromenes under catalyst-free conditions. researchgate.net Similarly, benzofuran-fused benzopyran systems can be synthesized from 4-hydroxy-benzopyran-2-ones. niscpr.res.in

The following table summarizes the use of benzopyran derivatives as precursors for various heterocyclic compounds.

Benzopyran PrecursorReagentsResulting Heterocyclic Compound
2-Phenylchroman-4-oneAromatic aldehydes, then Hydrazine hydratePyrazoline-fused chroman
2-Phenylchroman-4-oneAromatic aldehydes, then UreaPyrimidinone-fused chroman
4-HydroxycoumarinAldehydes, Malononitrile3,4-Dihydropyrano[c]chromene
4-Hydroxy-benzopyran-2-one2-Bromocyclohexanone, AnilineBenzofuro[3,2-g]-4-anilino-2H-1-benzopyran-2-one

Development of Novel Synthetic Methodologies

The importance of the benzopyran skeleton has spurred the development of new and efficient synthetic methods. A key area of innovation is in the construction of diverse compound libraries through combinatorial chemistry. Solid-phase organic synthesis (SPOS) has been extensively applied to prepare large libraries of substituted 2H-benzopyrans. researchgate.net This methodology involves attaching a benzopyran precursor to a solid support and then carrying out a series of reactions to introduce diversity, allowing for the rapid generation of thousands of unique analogues. researchgate.net

Novel catalytic systems and reaction conditions are also being explored. For example, a method for synthesizing flavonols (3-hydroxyflavones) from 2'-hydroxy acetophenone (B1666503) and benzaldehyde (B42025) has been established using pyrrolidine (B122466) as a catalyst under aerobic conditions in water. acs.org This approach avoids the use of harsh oxidants often required in traditional methods like the Algar–Flynn–Oyamada (AFO) reaction. acs.org

Furthermore, environmentally friendly, catalyst-free, one-pot, multi-component reactions are being developed for the synthesis of complex pyran-annulated heterocyclic compounds from benzopyran precursors. researchgate.net These methods, often using green solvents like aqueous ethylene (B1197577) glycol, offer advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net

Q & A

Q. What are the recommended spectroscopic methods for structural elucidation of 2-Phenyl-4H-1-benzopyran-4-ol?

  • Methodological Answer : Structural characterization typically employs a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. For benzopyran derivatives, aromatic protons typically appear between δ 6.5–8.5 ppm, while hydroxyl protons may show broad signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. For example, a molecular ion peak matching the calculated exact mass (e.g., C15_{15}H12_{12}O2_2: 224.0837 g/mol) ensures purity .
  • Infrared (IR) Spectroscopy : Detect functional groups like hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and conjugated carbonyl (C=O stretch ~1650–1700 cm1^{-1}) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Stability protocols should address:
  • Temperature : Store at –20°C in airtight containers to prevent degradation via oxidation or hydrolysis .
  • Light Sensitivity : Use amber vials to block UV/visible light, as benzopyran derivatives often undergo photochemical reactions .
  • Hygroscopicity : Include desiccants (e.g., silica gel) to mitigate moisture absorption, which may alter crystallinity or reactivity .

Advanced Research Questions

Q. How to design experiments to investigate the biological activity of this compound in kinase inhibition assays?

  • Methodological Answer :
  • Experimental Design :

Positive Controls : Use LY294002 (a known kinase inhibitor with structural similarity; 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) to benchmark activity .

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50_{50} values.

Selectivity Screening : Evaluate off-target effects using kinase profiling panels (e.g., against PI3K, AKT pathways).

  • Data Analysis : Compare inhibition kinetics using Michaelis-Menten models and validate via Western blotting for downstream phosphorylation targets .

Q. How to resolve contradictions in reported solubility data for benzopyran derivatives?

  • Methodological Answer :
  • Triangulation Approach :

Reproduce Conditions : Standardize solvents (e.g., DMSO, ethanol), temperatures, and pH levels across studies .

Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or nano-precipitation that may skew solubility measurements .

Computational Modeling : Predict solubility via Hansen solubility parameters (HSPs) or COSMO-RS simulations to cross-validate experimental data .

Q. What strategies mitigate hazards when handling this compound in live-cell assays?

  • Methodological Answer :
  • Safety Protocols :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling to avoid inhalation .

Waste Disposal : Neutralize acidic/basic degradation products before disposal, as benzopyrans may release phenolic byproducts .

Emergency Response : Maintain eyewash stations and SDS sheets accessible (e.g., STEMCELL Technologies’ SDS for LY294002 provides first-aid guidelines for related compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.